N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a benzothiadiazole core linked via a glycinamide spacer to a piperazine-1-carboxamide moiety, which is further substituted with a pyridin-2-yl group. The benzothiadiazole unit is a heteroaromatic system known for electron-deficient properties, often exploited in optoelectronic materials and bioactive molecules. The pyridinyl-piperazine segment may contribute to receptor-binding interactions, as seen in serotonin receptor antagonists (e.g., p-MPPI) .
Properties
Molecular Formula |
C18H19N7O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H19N7O2S/c26-16(21-13-4-3-5-14-17(13)23-28-22-14)12-20-18(27)25-10-8-24(9-11-25)15-6-1-2-7-19-15/h1-7H,8-12H2,(H,20,27)(H,21,26) |
InChI Key |
NSJAEWGLOHIUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized through the reaction of o-phenylenediamine with sulfur and nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide have shown promising anticancer activities. The benzothiadiazole moiety is particularly noted for its ability to inhibit various signaling pathways involved in tumor progression. Preliminary studies suggest that this compound may act as an inhibitor of key enzymes or receptors associated with cancer cell proliferation and survival .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Similar derivatives have demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuropharmacological Effects
Due to the presence of the piperazine ring, compounds like this compound are being investigated for their potential neuropharmacological effects. They may interact with neurotransmitter systems, providing insights into treatments for neurological disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the benzothiadiazole moiety.
- Introduction of the piperazine and pyridine groups.
- Final coupling reactions to yield the target compound.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core’s electron-withdrawing properties allow it to modulate the electronic properties of the compound, making it effective in various applications. In biological systems, the compound can interact with enzymes and receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide (Y043-7529)
- Structure : Replaces benzothiadiazole with benzimidazole.
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Benzothiazole replaces benzothiadiazole; piperazine is methyl-substituted.
- Key Differences : Benzothiazole lacks the fused sulfur-nitrogen ring system of benzothiadiazole, reducing electron deficiency. The methyl group on piperazine may enhance lipophilicity.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine .
Substituent Variations on Piperazine-Carboxamide
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a)
- Structure : Lacks benzothiadiazole; phenyl group substituted with methoxy.
- Properties : Yield = 65%; melting point = 155–157°C. Tested for local anesthetic activity (corneal reflex assay in rabbits) .
- Comparison : The absence of benzothiadiazole likely reduces π-π stacking interactions but improves solubility due to the methoxy group.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives (e.g., Compound 20)
Piperazine-Based Serotonin Receptor Antagonists
p-MPPI and p-MPPF
Physicochemical Properties
| Compound | Core Structure | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Benzothiadiazole | Pyridin-2-yl piperazine | N/A | N/A |
| Y043-7529 (Benzimidazole analogue) | Benzimidazole | Pyridin-2-yl piperazine | N/A | N/A |
| A3 (Quinazolinone) | Quinazolinone | 4-Fluorophenyl | 57.3 | 196.5–197.8 |
| 4a (Methoxyphenyl) | Phenyl | 4-Methoxyphenyl | 65 | 155–157 |
Biological Activity
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure combines a piperazine ring with a benzothiadiazole moiety and a pyridine group, which may confer unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N7O2S, with a molecular weight of approximately 379.4 g/mol. The compound's complex structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications .
Research indicates that compounds containing benzothiadiazole moieties often exhibit significant biological activities through various mechanisms:
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These values indicate that the compound exhibits significant cytotoxicity, particularly in breast and glioblastoma cancer cell lines.
Mechanistic Insights
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Cancer Treatment : A study evaluated a series of piperazine derivatives for their anticancer properties and found that modifications to the piperazine structure enhanced cytotoxic activity against various cancer cell lines .
- Neuropharmacology : Compounds with piperazine moieties have been linked to neuropharmacological effects, suggesting potential applications in treating neurological disorders.
- Antimicrobial Research : The structural similarities between this compound and known antimicrobial agents indicate potential for further exploration in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
